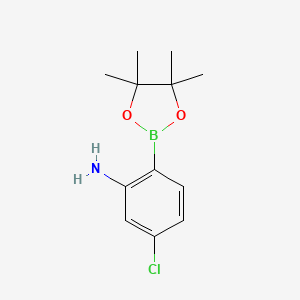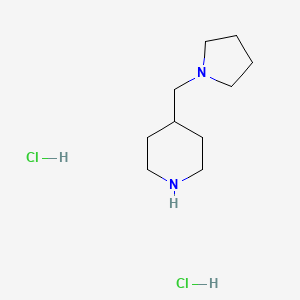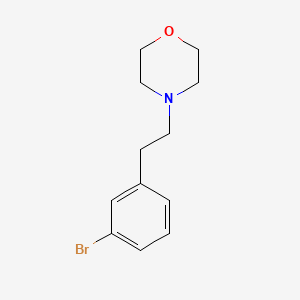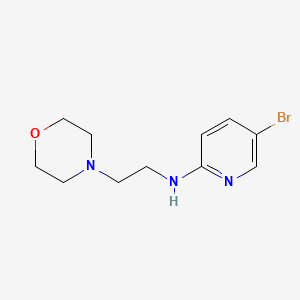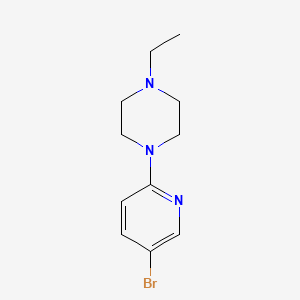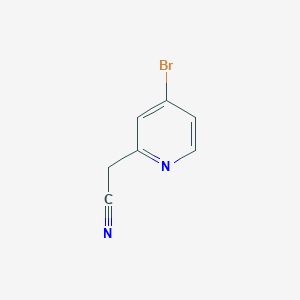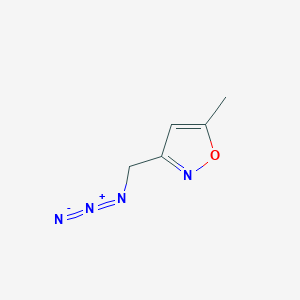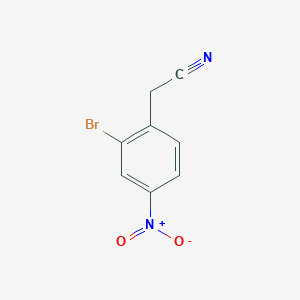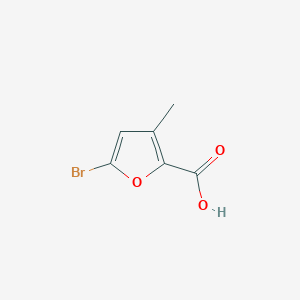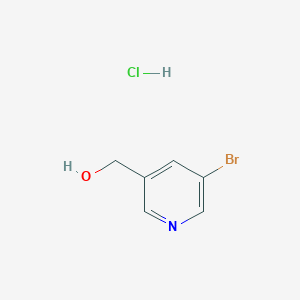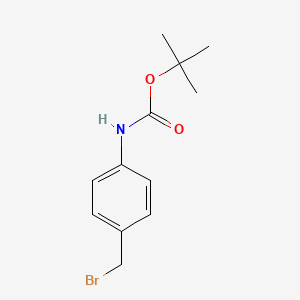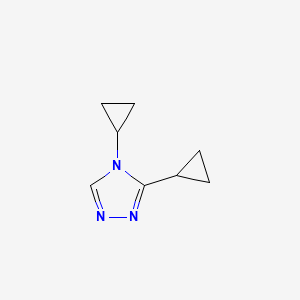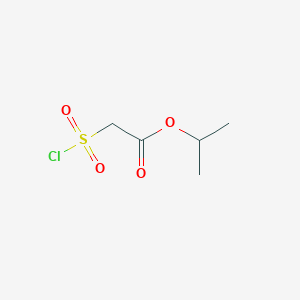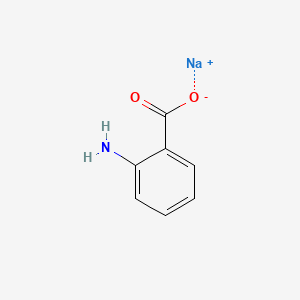
Sodium anthranilate
Vue d'ensemble
Description
Sodium anthranilate is the sodium salt of Anthranilic Acid, a precursor in the Tryptophan metabolic pathway . It is widely used in scientific research and plays a vital role in fields like pharmaceuticals, dyes, and organic synthesis.
Synthesis Analysis
Lithium, sodium, and potassium anthranilates (2-aminobenzoates) have been prepared by neutralization of anthranilic acid with the corresponding alkali hydroxides in aqueous solution . Anthranilic acid complexes of various metals were synthesized and characterized using thermogravimetric (TGA), elemental analysis, FT-IR, UV–vis spectrometry, mass spectrometry, and magnetic susceptibility .Molecular Structure Analysis
Li (Anth) and Na (Anth) crystallize as hemihydrates, K (Anth) as the monohydrate . A single crystal structure determination has shown that Li (Anth) (H2O) 0.5 forms a chain structure composed of unique polyhedral compartments with ten-membered ring rims sharing two opposite rectangular faces .Chemical Reactions Analysis
Anthranilate is biosynthesized from chorismic acid by the action of anthranilate synthase . In organisms capable of tryptophan synthesis, anthranilate is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group .Physical And Chemical Properties Analysis
Sodium anthranilate is a solid at 20°C and 1 013 hPa . It has a molecular formula of C7H6NNaO2 and a molecular weight of 159.12 g/mol.Applications De Recherche Scientifique
Catalysis in Organic Reactions
Sodium anthranilate can be used to synthesize metal complexes that exhibit catalytic properties . For instance, complexes formed with transition metals like Co (II) and Cu (II) have shown high catalytic activity for the reduction of 4-nitrophenol to 4-aminophenol, a reaction of significant interest in the field of organic synthesis .
Antipathogenic Applications
Metal anthranilate complexes have been studied for their antibacterial and antifungal activities . They show promising results against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Fusarium solani, and Aspergillus niger. These complexes also exhibit activity against root-knot nematodes, which are significant pests in agriculture .
Photoluminescent Materials
The ability of sodium anthranilate to form complexes with metals can be exploited to create photoluminescent materials . These materials have potential applications in the development of new types of optical devices, sensors, and imaging technologies .
Corrosion Inhibition
Sodium anthranilate complexes have properties that make them suitable as corrosion inhibitors . This application is particularly relevant in industrial processes where metal parts are susceptible to corrosion, affecting their durability and performance .
Microbial Production of Anthranilate
Sodium anthranilate is a key platform chemical for synthesizing various products. Engineered Escherichia coli cell factories have been designed to overproduce anthranilate, which is crucial for the production of food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics .
Pharmaceutical Applications
Due to its role as a precursor in the synthesis of many valuable aromatic compounds, sodium anthranilate is important in the pharmaceutical industry. It is used in the production of drugs that require complex aromatic structures as their active components .
Dye and Pigment Industry
In the dye and pigment industry, sodium anthranilate serves as a building block for creating complex molecules that impart color to materials. Its versatility in reactions makes it a valuable component in the synthesis of various dyes.
Organic Synthesis
Sodium anthranilate is utilized in organic synthesis due to its reactivity and ability to form diverse compounds. It plays a vital role in the construction of complex organic molecules, which are essential in various chemical synthesis processes.
Mécanisme D'action
Target of Action
Sodium anthranilate primarily targets the enzyme anthranilate phosphoribosyltransferase (AnPRT) . This enzyme catalyzes the second reaction in the biosynthesis of tryptophan from chorismate in microorganisms and plants . It is homodimeric with the active site located in the hinge region between two domains .
Mode of Action
It is known that anthranilate, the conjugate base of anthranilic acid, is a precursor to the amino acid tryptophan via the attachment of phosphoribosyl pyrophosphate to the amine group . This suggests that sodium anthranilate may interact with its targets, such as AnPRT, to influence the biosynthesis of tryptophan.
Biochemical Pathways
Sodium anthranilate plays a role in the tryptophan biosynthesis pathway . Anthranilate phosphoribosyltransferase (AnPRT) catalyzes the second committed step in tryptophan biosynthesis, in which a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This process is part of the larger shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants and microorganisms .
Pharmacokinetics
Anthranilic acid, the parent compound of sodium anthranilate, is known to be an active compound with diverse biological activities
Result of Action
The molecular and cellular effects of sodium anthranilate’s action are largely dependent on its role in the tryptophan biosynthesis pathway. By influencing the activity of AnPRT, sodium anthranilate can potentially affect the production of tryptophan and downstream products, such as proteins and other metabolites . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium anthranilate. For instance, the presence of other substances, pH levels, temperature, and other environmental conditions can potentially affect the activity of sodium anthranilate and its interaction with target enzymes . .
Safety and Hazards
Orientations Futures
Anthranilate acts as a signal to modulate biofilm formation, virulence, and antibiotic tolerance of Pseudomonas aeruginosa and other surrounding bacteria in the environment . The focus of future research could be on how microbial signaling substances can induce changes in the pathogenicity-related phenotypes of cells in the environment . Another potential direction could be the development of efficient production host organisms for anthranilate-derived compounds .
Propriétés
IUPAC Name |
sodium;2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKKSLZDSNNSTL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-92-3 (Parent) | |
| Record name | Sodium anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40203694 | |
| Record name | Sodium anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium anthranilate | |
CAS RN |
552-37-4 | |
| Record name | Sodium anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium anthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR786CV010 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



